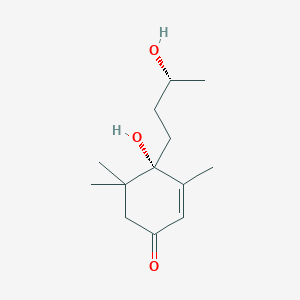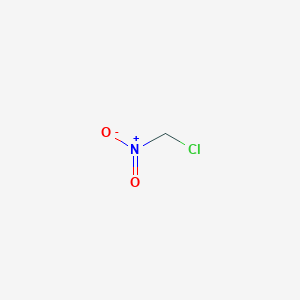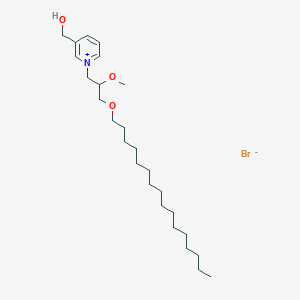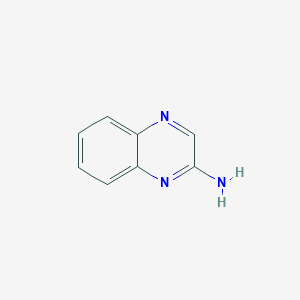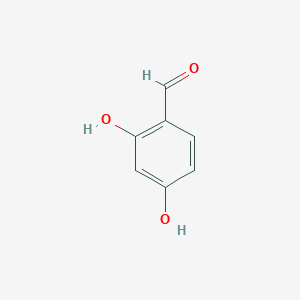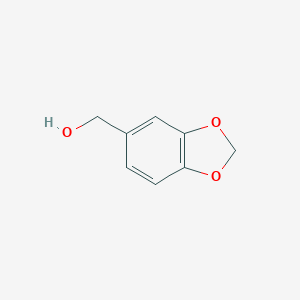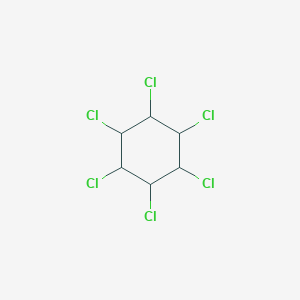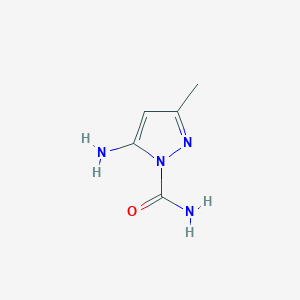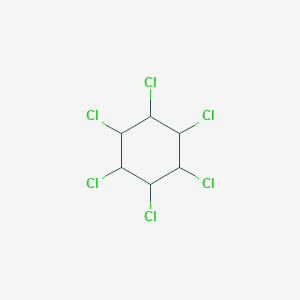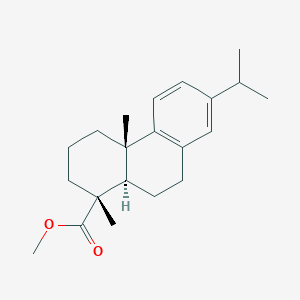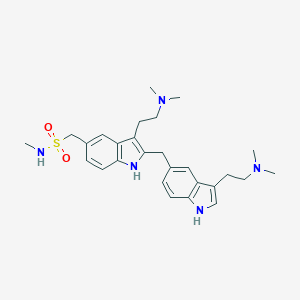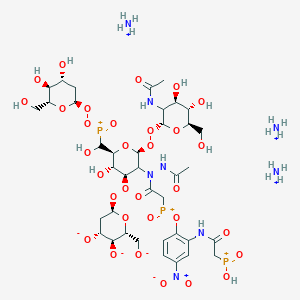
(Glcnac)4TP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Glcnac)4TP is a molecule that has gained significant attention in scientific research due to its potential applications in various fields of study. It is a tetrasaccharide consisting of four N-acetylglucosamine (GlcNAc) residues linked together in a specific pattern. This molecule has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用機序
(Glcnac)4TP acts as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues to proteins or other molecules. When (Glcnac)4TP is used as a substrate, it can be incorporated into glycans, which are complex sugar molecules that are attached to proteins. The incorporation of (Glcnac)4TP into glycans can affect protein function and stability, which can be studied using various techniques.
生化学的および生理学的効果
The biochemical and physiological effects of (Glcnac)4TP depend on its incorporation into glycans. The incorporation of (Glcnac)4TP into glycans can affect protein stability, folding, and function. Additionally, (Glcnac)4TP has been shown to play a role in various biological processes, including cell adhesion, signaling, and immune response.
実験室実験の利点と制限
One of the main advantages of using (Glcnac)4TP in laboratory experiments is its ability to mimic the natural glycosylation of proteins. This allows for the study of the effects of glycosylation on protein function in a more natural setting. However, (Glcnac)4TP has limitations in terms of its stability and solubility, which can affect its use in laboratory experiments.
将来の方向性
There are several future directions for (Glcnac)4TP research. One direction is the development of new synthesis methods that can improve the stability and solubility of the molecule. Additionally, (Glcnac)4TP can be used in the development of new glycan microarrays to study the interactions between glycans and proteins. Finally, (Glcnac)4TP can be used in the study of disease mechanisms, such as cancer, where glycosylation plays a crucial role in disease progression.
Conclusion:
(Glcnac)4TP is a molecule that has significant potential in scientific research. Its ability to mimic natural glycosylation makes it a valuable tool in the study of protein function and stability. While there are limitations to its use in laboratory experiments, new synthesis methods and applications are being developed to overcome these limitations. The future of (Glcnac)4TP research is promising, and it is likely to play a crucial role in various fields of study, including disease mechanisms and drug development.
合成法
(Glcnac)4TP can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized using various chemical reactions, such as glycosylation reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule. One of the most commonly used enzymes for (Glcnac)4TP synthesis is β-1,4-N-acetylglucosaminyltransferase.
科学的研究の応用
(Glcnac)4TP has several potential applications in scientific research. One of the most significant applications is in the study of protein glycosylation. Glycosylation is a post-translational modification that plays a crucial role in protein function and stability. (Glcnac)4TP can be used as a tool to study the effects of glycosylation on protein function. Additionally, (Glcnac)4TP has been used in the development of glycan microarrays, which are used to study the interactions between glycans and proteins.
特性
CAS番号 |
141334-39-6 |
|---|---|
製品名 |
(Glcnac)4TP |
分子式 |
C38H66N8O32P3+3 |
分子量 |
1239.9 g/mol |
IUPAC名 |
triazanium;(2R,3S,4R,6R)-6-[(2S,4R,5R,6S)-2-[(2R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-3-[acetamido-[2-[[2-[[2-[hydroxy(oxo)phosphaniumyl]acetyl]amino]-4-nitrophenoxy]-oxophosphaniumyl]acetyl]amino]-6-[[[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-oxophosphaniumyl]-hydroxymethyl]-5-hydroxyoxan-4-yl]peroxy-2-(oxidomethyl)oxane-3,4-diolate |
InChI |
InChI=1S/C38H54N5O32P3.3H3N/c1-13(47)39-27-32(56)31(55)22(10-46)67-37(27)72-73-38-28(42(41-14(2)48)24(52)12-77(63)74-19-4-3-15(43(59)60)5-16(19)40-23(51)11-76(61)62)34(71-69-25-6-17(49)29(53)20(8-44)65-25)33(57)35(68-38)36(58)78(64)75-70-26-7-18(50)30(54)21(9-45)66-26;;;/h3-5,17-18,20-22,25-38,45-46,50,54-58H,6-12H2,1-2H3,(H,39,47)(H,40,51)(H,41,48)(H,61,62);3*1H3/p+3/t17-,18-,20-,21-,22-,25-,26-,27?,28?,29+,30+,31-,32-,33+,34-,35+,36?,37-,38+;;;/m1.../s1 |
InChIキー |
AHCITEWHMUTRRH-DHKBBINDSA-Q |
異性体SMILES |
CC(=O)NC1[C@H]([C@@H]([C@H](O[C@@H]1OO[C@H]2C([C@H]([C@@H]([C@H](O2)C(O)[P+](=O)OO[C@@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O)O)OO[C@@H]4C[C@H]([C@@H]([C@H](O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
SMILES |
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
同義語 |
(GlcNAc)4TP GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(beta)-ONp 4-nitrophenyl, triammonium salt tetra(2-acetamido-2-deoxy-D-glucopyranosyl)triphosphate 4-nitrophenyl, triammonium salt tetra(2-acetamido-2-deoxy-glucopyranosyl)triphosphate 4-nitrophenyl tetra(N-acetylglucosaminyl)triphosphate 4-nitrophenyl, triammonium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



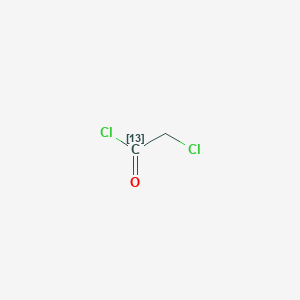
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)

